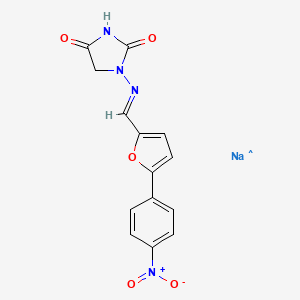

Dantrolene sodium salt

Description

Skeletal muscle relaxant that acts by interfering with excitation-contraction coupling in the muscle fiber. It is used in spasticity and other neuromuscular abnormalities. Although the mechanism of action is probably not central, dantrolene is usually grouped with the central muscle relaxants.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C14H10N4NaO5 |

|---|---|

Poids moléculaire |

337.24 g/mol |

InChI |

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/b15-7+; |

Clé InChI |

BDZCLIOURDFSFQ-HAZZGOGXSA-N |

SMILES isomérique |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |

SMILES canonique |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].[Na] |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Elucidation of Dantrolene's Mechanism as a Direct-Acting Muscle Relaxant: A Technical Guide

A comprehensive overview of the history, pivotal experiments, and mechanism of action of dantrolene, a unique skeletal muscle relaxant. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details of the key studies that established dantrolene as a therapeutic agent.

Introduction

Dantrolene is a hydantoin derivative that uniquely exerts its muscle relaxant effect directly on the skeletal muscle, bypassing the central nervous system.[1] Its discovery and subsequent elucidation of its mechanism of action represent a significant advancement in the understanding and treatment of muscle spasticity and the life-threatening condition of malignant hyperthermia. This technical guide details the historical milestones, key experimental findings, and the molecular mechanism of dantrolene's action.

History and Discovery

Dantrolene was first synthesized in 1967 by Snyder and his team as part of a research program investigating a new class of muscle relaxants.[2][3] Initial studies in animals demonstrated its ability to induce muscle relaxation without significant central nervous system depression.[1] By 1971, the oral formulation of dantrolene was introduced for the clinical treatment of skeletal muscle spasticity arising from neurological disorders.[3][4]

A pivotal moment in dantrolene's history came in 1975 when South African anesthesiologist Gaisford Harrison reported its remarkable efficacy in treating malignant hyperthermia (MH), a rare and often fatal hypermetabolic crisis triggered by certain anesthetics.[5][6] This discovery transformed the prognosis for MH-susceptible individuals. The intravenous formulation of dantrolene, developed to address the acute nature of MH, gained approval and became the standard of care.[3][4]

Quantitative Data on Efficacy

The muscle relaxant properties of dantrolene have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data regarding its potency and clinical effectiveness.

| Preclinical Potency of Dantrolene and Comparative Agents | ED50 (mg/kg, i.d.) in Anemically Decerebrated Rats |

| Compound | Sustained Rigidity of Forelimbs |

| Dantrolene | 22 |

| Baclofen | 2.9 |

| Diazepam | Not Effective |

i.d. - intraduodenally[7]

| Preclinical Potency of Dantrolene and Comparative Agents | ED50 (mg/kg, i.d.) in Anemically Decerebrated Rats |

| Compound | Phasic Rigidity of Hindlimbs |

| Dantrolene | 140 |

| Baclofen | 6.2 |

| Diazepam | 1.4 |

i.d. - intraduodenally[7]

| Clinical Dosage of Dantrolene for Spasticity | |

| Indication | Dosage Regimen |

| Chronic Spasticity (Adults) | Initial: 25 mg once daily for 7 days, then 25 mg three times daily for 7 days, then 50 mg three times daily for 7 days, then 100 mg three times daily. Maximum: 100 mg four times daily. |

| Chronic Spasticity (Children >5 years) | Initial: 0.5 mg/kg once daily for 7 days, then 0.5 mg/kg three times daily for 7 days, then 1 mg/kg three times daily for 7 days, then 2 mg/kg three times daily. Maximum: 100 mg four times daily. |

[8]

| Clinical Dosage of Dantrolene for Malignant Hyperthermia | |

| Indication | Dosage Regimen |

| Malignant Hyperthermia Crisis (IV) | Initial: 2.5 mg/kg rapid IV push. Repeat as needed. |

| Malignant Hyperthermia Prophylaxis (Oral) | 4 to 8 mg/kg/day in 3-4 divided doses for 1-2 days before surgery. |

| Malignant Hyperthermia Prophylaxis (IV) | 2.5 mg/kg infused over 1 hour, ~75 minutes before anesthesia. |

Key Experiments and Methodologies

The elucidation of dantrolene's mechanism of action was the result of a series of meticulous experiments. The following sections detail the protocols of these key investigations.

Experiment 1: In Vitro Muscle Contractility Assay

This foundational experiment aimed to determine if dantrolene's effects were central or peripheral.

Methodology:

-

Tissue Preparation: The extensor digitorum longus (EDL) muscle is surgically removed from a euthanized animal (e.g., mouse or rat) and placed in a dish containing chilled Ringer's solution.[9]

-

Suturing: Surgical sutures are attached to the tendons at both ends of the muscle.[9]

-

Mounting: The muscle is transferred to a tissue bath chamber filled with oxygenated Ringer's solution maintained at a physiological temperature (e.g., 25-37°C).[9][10] One suture is attached to a fixed anchor, and the other to a force transducer connected to a servomotor.[10]

-

Equilibration: The muscle is allowed to equilibrate for 10-15 minutes under a slight resting tension.[9]

-

Stimulation: The muscle is stimulated to contract using platinum electrodes placed in the bath to deliver an electrical field stimulation (EFS).[10][11] The stimulation parameters (voltage, frequency, duration) are optimized to elicit a supramaximal twitch or tetanic contraction.[9][11]

-

Drug Application: A baseline contractile force is recorded. Dantrolene, dissolved in a suitable solvent (e.g., DMSO), is then added to the bath at various concentrations.[11]

-

Data Acquisition: The contractile force is recorded continuously, and the percentage inhibition of the twitch or tetanic force is calculated for each dantrolene concentration to determine the ED50.[11]

Experiment 2: Elucidating the Role of Sarcoplasmic Reticulum Calcium Release

This experiment investigated the effect of dantrolene on calcium release from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells.

Methodology:

-

Isolation of Sarcoplasmic Reticulum Vesicles:

-

Skeletal muscle tissue is homogenized in a buffer solution.

-

The homogenate is subjected to differential centrifugation to separate the microsomal fraction, which is rich in SR vesicles.

-

Further purification can be achieved using a sucrose density gradient to separate "light" and "heavy" SR fractions.

-

-

Calcium Release Assay:

-

The isolated SR vesicles are actively loaded with ⁴⁵Ca²⁺ in the presence of ATP.

-

The loaded vesicles are then rapidly filtered and washed to remove external ⁴⁵Ca²⁺.

-

The vesicles are resuspended in a medium containing a calcium-releasing agent (e.g., caffeine or a calcium ionophore like A23187).[12]

-

In parallel experiments, dantrolene is pre-incubated with the vesicles before the addition of the releasing agent.

-

The amount of ⁴⁵Ca²⁺ remaining in the vesicles over time is measured by liquid scintillation counting.

-

The rate of calcium release is calculated and compared between control and dantrolene-treated samples.

-

Experiment 3: Ryanodine Receptor Binding Assay

This experiment aimed to identify the molecular target of dantrolene within the SR.

Methodology:

-

Preparation of SR Membranes: Crude SR vesicles are prepared from skeletal muscle.[9]

-

Radioligand Binding: The SR membranes are incubated with [³H]ryanodine, a specific ligand for the ryanodine receptor (RyR), in the presence and absence of varying concentrations of dantrolene.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound [³H]ryanodine from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding of [³H]ryanodine is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). The inhibition constant (Ki) of dantrolene for the RyR is determined by analyzing the competition binding data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in understanding dantrolene's action.

Conclusion

The discovery of dantrolene and the subsequent elucidation of its direct-acting mechanism on skeletal muscle represent a landmark in pharmacology and clinical medicine. Through a series of well-designed experiments, researchers were able to pinpoint its action to the inhibition of calcium release from the sarcoplasmic reticulum via the ryanodine receptor. This knowledge has not only provided a vital therapeutic option for spasticity and malignant hyperthermia but has also deepened our understanding of excitation-contraction coupling in skeletal muscle. The experimental protocols and findings detailed in this guide serve as a testament to the rigorous scientific inquiry that underpins modern drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. periodicos.unifesp.br [periodicos.unifesp.br]

- 3. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. [A comparison of the effects of baclofen and some other muscle relaxants on alpha-rigidity in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. aurorascientific.com [aurorascientific.com]

- 10. In vitro muscle testing - Wikipedia [en.wikipedia.org]

- 11. In vitro detrusor contractility measurements. [bio-protocol.org]

- 12. medrxiv.org [medrxiv.org]

The Role of Dantrolene in Modulating Excitation-Contraction Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene, a hydantoin derivative, is a post-synaptic muscle relaxant that has been a cornerstone in the management of malignant hyperthermia (MH) for decades.[1][2] Its mechanism of action, centered on the modulation of excitation-contraction (E-C) coupling, offers a fascinating case study in targeted pharmacotherapy. This technical guide provides a comprehensive overview of the molecular interactions and physiological consequences of dantrolene's activity, with a focus on its direct effects on the ryanodine receptor (RyR), the principal calcium release channel of the sarcoplasmic reticulum (SR).[2] We delve into the quantitative aspects of its inhibitory action, detail the experimental protocols used to elucidate its function, and provide visual representations of the key signaling pathways and experimental workflows.

Introduction to Excitation-Contraction Coupling and Dantrolene

Excitation-contraction coupling is the fundamental physiological process that links an electrical stimulus (an action potential) at the muscle cell membrane (sarcolemma) to the mechanical event of muscle contraction.[3] This intricate signaling cascade is critically dependent on the precise regulation of intracellular calcium (Ca²⁺) concentrations.

The sequence of events in skeletal muscle E-C coupling is as follows:

-

An action potential propagates along the sarcolemma and into the transverse tubules (T-tubules).[4]

-

This depolarization is sensed by the dihydropyridine receptor (DHPR), a voltage-gated L-type Ca²⁺ channel in the T-tubule membrane.[5]

-

In skeletal muscle, a direct mechanical coupling exists between the DHPR and the ryanodine receptor type 1 (RyR1) located in the membrane of the sarcoplasmic reticulum.[5]

-

Activation of the DHPR triggers a conformational change in RyR1, causing it to open.[5]

-

Stored Ca²⁺ is rapidly released from the SR into the myoplasm.[4]

-

The surge in myoplasmic Ca²⁺ binds to troponin C, initiating a series of conformational changes in the thin filament that enable the interaction of actin and myosin, leading to muscle contraction.[6]

Dantrolene exerts its muscle relaxant effect by directly interfering with this process, specifically by inhibiting the release of Ca²⁺ from the SR.[2] This action is primarily mediated through its interaction with the RyR1 channel.[2]

Molecular Mechanism of Dantrolene Action: Interaction with the Ryanodine Receptor

The primary molecular target of dantrolene is the RyR1 channel, the predominant isoform in skeletal muscle.[7] Dantrolene is a selective inhibitor, showing a significantly higher affinity for RyR1 and RyR3 isoforms compared to the cardiac isoform, RyR2.[8] This selectivity is a key factor in its therapeutic profile, minimizing cardiac side effects.

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the structural basis of dantrolene's interaction with RyR1.[4][9] These studies have revealed that dantrolene binds to a specific site on the cytoplasmic assembly of the RyR1 channel, distant from the ion permeation pathway.[4] The binding site is located in the P1 domain and involves interactions with key amino acid residues, including W882, W996, and R1000.[4]

Binding of dantrolene induces a conformational change in the RyR1 channel, which is allosterically coupled to the closure of the Ca²⁺ pore.[9] This stabilization of the closed state of the channel reduces the probability of it opening in response to an action potential, thereby attenuating Ca²⁺ release from the SR.[4] Interestingly, the inhibitory effect of dantrolene is dependent on the presence of ATP or ADP, which bind in a stacking manner with dantrolene in the RY12 domain.[9]

Quantitative Analysis of Dantrolene's Effects

The inhibitory potency of dantrolene on RyR1 function has been quantified through various experimental approaches. The following tables summarize key quantitative data from the literature.

| Parameter | Experimental System | Conditions | Value | Reference |

| IC₅₀ | [³H]ryanodine binding to RyR1 | SR vesicles from failing dog heart | - | 0.3 ± 0.07 µM |

| IC₅₀ | [³H]ryanodine binding to purified RyR1 | - | - | 0.15 ± 0.02 µM |

| IC₅₀ | Dantrolene binding to RyR2 | Single channel recordings | 100 nM cytoplasmic [Ca²⁺] + 2 mM ATP + 100 nM Calmodulin | 0.16 ± 0.03 µM |

| IC₅₀ | Dantrolene inhibition of Ca²⁺ wave frequency | Mouse cardiomyocytes | 100 nM Calmodulin | 0.42 ± 0.18 µM |

| IC₅₀ | Dantrolene inhibition of Ca²⁺ wave amplitude | Mouse cardiomyocytes | 100 nM Calmodulin | 0.19 ± 0.04 µM |

| IC₅₀ | Azumolene inhibition of [³H]PN200-110 binding | Porcine skeletal muscle dihydropyridine receptors | - | ~20 µM |

| Kᵢ | [³H]ryanodine binding | SR vesicles from normal and MH-susceptible pig skeletal muscle | - | ~150 nM |

Table 1: Inhibitory Concentrations (IC₅₀) and Binding Affinities (Kᵢ) of Dantrolene and its Analogs.

| RyR1 Mutant | Fold Change in IC₅₀ vs. Wild-Type | Reference |

| W996A | 30-fold less sensitive | [10] |

| R1000A | 10-fold less sensitive | [10] |

Table 2: Effect of RyR1 Mutations on Dantrolene Sensitivity.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the role of dantrolene in modulating excitation-contraction coupling.

[³H]Ryanodine Binding Assay

This assay is used to assess the functional state of the RyR1 channel, as [³H]ryanodine preferentially binds to the open conformation of the channel.

Protocol:

-

Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from skeletal muscle tissue through a series of differential centrifugation steps.[11]

-

Incubation: Incubate the SR vesicles with [³H]ryanodine in a buffer solution containing physiological concentrations of ions, ATP, and calmodulin.

-

Addition of Dantrolene: Add varying concentrations of dantrolene to the incubation mixture.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the SR vesicles with bound [³H]ryanodine from the unbound ligand using rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of dantrolene by analyzing the concentration-dependent inhibition of [³H]ryanodine binding.

Planar Lipid Bilayer Single-Channel Recording

This technique allows for the direct observation of the opening and closing (gating) of individual RyR1 channels.

Protocol:

-

Bilayer Formation: Form an artificial planar lipid bilayer across a small aperture separating two aqueous compartments (cis and trans).[12]

-

RyR1 Incorporation: Incorporate purified RyR1 channels into the lipid bilayer.[12]

-

Electrophysiological Recording: Apply a voltage across the bilayer and record the ionic current flowing through the incorporated RyR1 channels using a patch-clamp amplifier.[13]

-

Addition of Modulators: Add dantrolene, Ca²⁺, ATP, and calmodulin to the cis (myoplasmic) side of the bilayer to observe their effects on channel gating.

-

Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability (Pₒ), mean open time, and mean closed time.

Intracellular Calcium Imaging

This method is used to visualize and quantify changes in myoplasmic Ca²⁺ concentration in response to stimuli.

Protocol:

-

Cell Preparation: Isolate single muscle fibers or use cultured myotubes.

-

Loading with Calcium Indicator: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2, Fluo-4) or a genetically encoded calcium indicator.[14]

-

Perfusion with Dantrolene: Perfuse the cells with a solution containing dantrolene.

-

Stimulation: Electrically stimulate the cells to elicit action potentials and trigger Ca²⁺ release.

-

Fluorescence Microscopy: Record the changes in fluorescence intensity of the Ca²⁺ indicator using a fluorescence microscope equipped with a high-speed camera.

-

Data Analysis: Convert the fluorescence signals into Ca²⁺ concentrations and analyze the amplitude, duration, and frequency of the Ca²⁺ transients.

Muscle Contractility Studies

These experiments measure the effect of dantrolene on the force-generating capacity of intact muscle preparations.

Protocol:

-

Muscle Preparation: Isolate a whole muscle or a muscle fiber bundle.

-

Mounting: Mount the muscle preparation in a chamber containing a physiological saline solution and attach one end to a force transducer.

-

Stimulation: Stimulate the muscle electrically to induce contractions.

-

Force Measurement: Record the isometric or isotonic contractile force.

-

Dantrolene Application: Add dantrolene to the bathing solution and record the changes in contractile force.

-

Data Analysis: Analyze the effects of dantrolene on parameters such as peak twitch tension, time to peak tension, and the force-frequency relationship.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

Dantrolene's role in modulating excitation-contraction coupling is a testament to the power of targeted molecular intervention. Its direct interaction with the RyR1 channel, leading to the inhibition of sarcoplasmic reticulum Ca²⁺ release, provides a clear and effective mechanism for its therapeutic action in conditions of excessive muscle contraction. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers and drug development professionals seeking to further understand and leverage the principles of E-C coupling modulation. The continued elucidation of the structural and functional nuances of the dantrolene-RyR1 interaction will undoubtedly pave the way for the development of next-generation modulators with enhanced specificity and efficacy.

References

- 1. Dantrolene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. lornajane.net [lornajane.net]

- 4. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of dantrolene sodium on calcium movements in single muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium-induced calcium release from sarcoplasmic reticulum vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Neuroprotective Properties of Dantrolene Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Neurodegenerative diseases are frequently characterized by the progressive loss of neuronal structure and function, a process intricately linked to the dysregulation of intracellular calcium (Ca²⁺) homeostasis. Excessive Ca²⁺ release from the endoplasmic reticulum (ER), primarily through ryanodine receptors (RyRs), is a key pathological event that triggers downstream cytotoxic cascades, including mitochondrial dysfunction, oxidative stress, and apoptosis. Dantrolene sodium salt, a clinically approved muscle relaxant, functions as a specific antagonist of RyR isoforms 1 and 3. By stabilizing these channels, Dantrolene mitigates aberrant Ca²⁺ leakage from the ER, thereby interrupting the progression of neuronal cell death. This technical guide consolidates the preclinical and clinical evidence supporting Dantrolene's neuroprotective efficacy, details its mechanism of action, provides structured quantitative data from key studies, and outlines common experimental protocols for its investigation.

Core Mechanism of Action: Regulation of Intracellular Calcium Homeostasis

Dantrolene exerts its neuroprotective effects by directly targeting and inhibiting the ryanodine receptor (RyR) calcium release channels located on the membrane of the endoplasmic reticulum.[1][2] In the central nervous system, RyR1 and RyR3 are the predominant isoforms targeted by Dantrolene, while the cardiac isoform, RyR2, remains largely unaffected, which accounts for the drug's favorable cardiac safety profile.[3][4]

Under pathological conditions such as excitotoxicity, ischemia, or in the context of neurodegenerative diseases, neuronal stress leads to the sensitization and over-activation of RyRs.[5] This results in a sustained, pathological leak of Ca²⁺ from the ER into the cytosol. The elevated cytosolic Ca²⁺ concentration triggers a cascade of detrimental events:

-

Mitochondrial Overload: Mitochondria sequester excess cytosolic Ca²⁺, leading to impaired ATP production, the generation of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), a key step in initiating apoptosis.[6]

-

Activation of Cytotoxic Enzymes: Elevated Ca²⁺ levels activate proteases (e.g., calpains), phospholipases, and endonucleases that degrade essential cellular components.

-

ER Stress: Depletion of ER Ca²⁺ stores can lead to protein misfolding and the activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis.[3]

Dantrolene binds to RyR1 and RyR3, reducing their open probability and decreasing their sensitivity to activating ligands like Ca²⁺ itself (a process known as Calcium-Induced Calcium Release, or CICR).[1][7] By preventing this excessive Ca²⁺ release, Dantrolene preserves neuronal Ca²⁺ homeostasis, thereby protecting neurons from downstream apoptotic and necrotic cell death pathways.[3][8]

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective potential of Dantrolene has been evaluated across a range of in vitro and in vivo models. The following tables summarize key quantitative findings.

Table 1: Summary of In Vitro Neuroprotection Studies

| Model System | Pathological Insult | Dantrolene Concentration | Key Quantitative Finding | Reference |

| Primary Cerebral Cortical Neurons | Glutamate | 10-100 µM | Reduced glutamate-induced increase in intracellular Ca²⁺ by 70%.[8] | [8] |

| Primary Cerebral Cortical Neurons | Quisqualate (QA) & NMDA | 10-100 µM | Completely blocked cytotoxicity induced by QA and NMDA.[9] | [9] |

| Neuronal Cell Culture | Oxygen-Glucose Deprivation (OGD) | Not specified | Significantly reduced OGD-induced cell death.[10] | [10] |

| Neuron-like PC12 Cells | H₂O₂-induced Apoptosis | Not specified | Protected cells from apoptosis and activated autophagic pathways.[6] | [6] |

| YAC128 MSN Cultures (HD model) | Glutamate | ≥ 100 nM | Protected against glutamate-induced excitotoxicity.[5][11] | [5][11] |

| Cells with Presenilin-1 (PS-1) Mutation | Amyloid-β | Not specified | Significantly prevented amyloid-β induced apoptosis and lowered peroxide levels.[3] | [3] |

Table 2: Summary of In Vivo Neuroprotection Studies

| Animal Model | Injury/Disease Model | Dantrolene Dose & Route | Key Quantitative Finding | Reference |

| Neonatal Mice | Hypoxic-Ischemic (HI) Brain Injury | i.p. | Reduced infarction volume and improved functional recovery.[10] | [10] |

| Rats | Ischemia (Microdialysis) | 15 min pre-ischemia | Significantly higher number of preserved hippocampal neurons.[3] | [3] |

| YAC128 Mice | Huntington's Disease (HD) | 5 mg/kg (oral), twice weekly | Improved performance in beam-walking and gait-walking assays; reduced loss of NeuN-positive striatal neurons.[5][12] | [5][12] |

| Alzheimer's Disease (AD) Mouse Model | Alzheimer's Disease | 5 mg/kg (intranasal), 3x weekly | Increased brain concentration and duration compared to oral administration; improved cognition.[13][14][15] | [13][14][15] |

| Rats | Spinal Cord Injury | Combination with Riluzole | Greater number of NeuN-positive neurons, suggesting prevention of apoptosis.[6] | [6] |

Table 3: Summary of Clinical Investigation

| Study ID | Condition | Dantrolene Dose | Primary Outcome | Key Efficacy Finding | Reference |

| NCT02829268 | Wolfram Syndrome | 0.5-2 mg/kg/day (pediatric); 50-100 mg/day (adult) | Safety & Tolerability: Well tolerated with mild adverse events (fatigue, diarrhea).[16] | No significant improvement in visual acuity or neurological functions after 6 months.[16][17] | [16][17] |

Experimental Protocols and Methodologies

Detailed protocols are essential for the reproducible evaluation of neuroprotective compounds. Below are generalized methodologies for assessing Dantrolene's efficacy.

Protocol 1: In Vitro Assessment of Neuroprotection in Primary Neurons

This protocol outlines a typical experiment to test Dantrolene's ability to protect cultured neurons from excitotoxic injury.

-

Cell Culture:

-

Isolate and culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

-

Plate neurons on poly-D-lysine-coated plates at a desired density (e.g., 2x10⁵ cells/cm²).

-

Maintain cultures in a neurobasal medium supplemented with B-27 and L-glutamine for 7-10 days in vitro (DIV) to allow for maturation.

-

-

Dantrolene Treatment:

-

Prepare a stock solution of Dantrolene sodium salt in DMSO and dilute to final concentrations (e.g., 1 µM, 10 µM, 50 µM) in the culture medium.

-

Pre-incubate the mature neuronal cultures with Dantrolene-containing medium or vehicle (DMSO) control for a specified period (e.g., 30-60 minutes).

-

-

Induction of Neurotoxic Insult:

-

To induce excitotoxicity, add a neurotoxic agent such as Glutamate (e.g., 50 µM) or NMDA to the cultures for a defined duration (e.g., 24 hours).

-

Alternatively, for an ischemic model, replace the medium with a glucose-free solution and place the cultures in a hypoxic chamber (e.g., <1% O₂) for 60-90 minutes (Oxygen-Glucose Deprivation, OGD).

-

-

Assessment of Neuroprotection (24 hours post-insult):

-

Cell Viability: Quantify cell death by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Apoptosis: Use TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify cells with DNA fragmentation.

-

Intracellular Calcium Imaging: Use a Ca²⁺-sensitive fluorescent dye like Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in real-time following the glutamate challenge in the presence or absence of Dantrolene.[8][10]

-

Protocol 2: In Vivo Assessment in a Rodent Model of Ischemic Stroke

This protocol describes a common preclinical model to evaluate Dantrolene's efficacy in protecting against stroke-induced brain injury.

-

Animal Model:

-

Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice.

-

Acclimatize animals for at least one week prior to surgery.

-

-

Drug Administration:

-

Induction of Focal Cerebral Ischemia:

-

Anesthetize the animal (e.g., with isoflurane).

-

Perform transient middle cerebral artery occlusion (MCAO) using the intraluminal filament method. A nylon monofilament is inserted into the external carotid artery and advanced to occlude the origin of the MCA.

-

After a set period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

-

Post-Operative Care and Assessment:

-

Monitor animals for recovery from anesthesia and provide supportive care.

-

Behavioral Testing (24h to 7 days post-MCAO): Evaluate neurological deficits using a standardized scoring system (e.g., Bederson score) or motor coordination tests (e.g., rotarod, grip strength).

-

Histological Analysis (e.g., 48h or 7 days post-MCAO):

-

Perfuse the animals and harvest the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume. Viable tissue stains red, while infarcted tissue remains white.

-

Perform immunohistochemistry on fixed brain sections to assess markers of apoptosis (e.g., cleaved caspase-3) or neuronal survival (e.g., NeuN).[10]

-

-

Challenges and Future Directions

Despite promising preclinical data, the translation of Dantrolene into a widely used neuroprotective agent faces challenges. A primary limitation is its poor permeability across the blood-brain barrier (BBB), which hampers its effectiveness when administered orally or intravenously.[13][14]

To address this, current research is focused on novel delivery methods. Intranasal administration of a nanoparticle formulation of Dantrolene has been shown to significantly increase its concentration and duration in the brain compared to oral routes in animal models.[15][18][19] This approach may optimize neuroprotective effects while minimizing potential peripheral side effects.[18]

Future research should continue to explore:

-

Optimizing dosing and delivery strategies for CNS disorders.

-

Conducting long-term safety and efficacy studies in various neurodegenerative disease models.

-

Initiating further clinical trials in patient populations with diseases linked to Ca²⁺ dysregulation, building upon the experience from the Wolfram syndrome study.[16]

Conclusion

Dantrolene sodium salt presents a compelling case as a neuroprotective agent due to its well-defined mechanism of action targeting a fundamental pathological process—intracellular Ca²⁺ dysregulation. Extensive preclinical evidence demonstrates its efficacy in mitigating neuronal death across a spectrum of injury and disease models. While clinical translation requires overcoming challenges related to CNS delivery, the ongoing development of innovative formulations like intranasal nanoparticles offers a promising path forward. For drug development professionals and researchers, Dantrolene represents a valuable pharmacological tool and a potential therapeutic candidate for a range of devastating neurological disorders.

References

- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels | Semantic Scholar [semanticscholar.org]

- 5. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Dantrolene prevents glutamate cytotoxicity and Ca2+ release from intracellular stores in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mobilization of dantrolene-sensitive intracellular calcium pools is involved in the cytotoxicity induced by quisqualate and N-methyl-D-aspartate but not by 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionate and kainate in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ryanodine receptor inhibitor dantrolene reduces hypoxic-ischemic brain injury in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dantrolene is neuroprotective in Huntington's disease transgenic mouse model [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. alzheimersweekly.com [alzheimersweekly.com]

- 14. neurosciencenews.com [neurosciencenews.com]

- 15. Intranasal dantrolene effective treatment of neurodegenerative disease. [medicaldialogues.in]

- 16. A phase Ib/IIa clinical trial of dantrolene sodium in patients with Wolfram syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Approaches to Optimizing Dantrolene Neuroprotection for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intranasal administration of dantrolene increased brain concentration and duration - PMC [pmc.ncbi.nlm.nih.gov]

Dantrolene's Impact on Mitochondrial Calcium Homeostasis: An In-depth Technical Guide

Introduction

Dantrolene is a hydantoin derivative recognized for its role as a direct-acting skeletal muscle relaxant.[1][2] It is the only clinically approved and effective treatment for malignant hyperthermia (MH), a rare, life-threatening pharmacogenetic disorder triggered by certain anesthetics or depolarizing muscle relaxants.[1][3][4][5] The therapeutic efficacy of dantrolene stems from its ability to inhibit the abnormal release of calcium (Ca²⁺) from intracellular stores, primarily the sarcoplasmic/endoplasmic reticulum (SR/ER).[2][3][6] Beyond its established use in MH, there is a growing body of research investigating dantrolene's neuroprotective and cytoprotective effects in a range of conditions, including neurodegenerative diseases, traumatic brain injury, and ischemia.[6][7][8] A central theme in these investigations is the drug's influence on intracellular Ca²⁺ homeostasis, a critical signaling network where mitochondria play a pivotal role. This guide provides a detailed technical overview of dantrolene's mechanism of action and its subsequent impact on mitochondrial calcium dynamics, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Targeting the Ryanodine Receptor

Dantrolene's primary molecular target is the ryanodine receptor (RyR), a large intracellular calcium release channel located on the membrane of the SR/ER.[2][9] By binding to the RyR, dantrolene reduces the probability of the channel opening, thereby suppressing the efflux of Ca²⁺ from these stores into the cytosol.[5][9]

There are three main isoforms of the RyR in mammals, with distinct tissue distributions and sensitivities to dantrolene:

-

RyR1: The predominant isoform in skeletal muscle, it is a primary target for dantrolene.[3][4] Mutations in RyR1 are the main cause of MH susceptibility.[3][4][5]

-

RyR2: The main isoform in cardiac muscle. It is notably insensitive or unresponsive to dantrolene at clinical concentrations, which explains the drug's lack of significant negative inotropic effects on the heart.[3][4][7][10]

-

RyR3: Expressed at lower levels in various tissues, including the brain.[3] Like RyR1, RyR3 is inhibited by dantrolene.[3][4][7][10]

Dantrolene's inhibitory action involves binding to a specific site on the RyR1 and RyR3 channels, which decreases their sensitivity to activating stimuli and reduces Ca²⁺-induced Ca²⁺ release (CICR).[3][7] This stabilization of the channel in a closed state is crucial for restoring normal myoplasmic calcium levels during an MH crisis.[1]

Mitochondria and the Regulation of Cellular Calcium

Mitochondria are not only the powerhouses of the cell but also key players in shaping intracellular Ca²⁺ signals.[11] They can rapidly sequester and release Ca²⁺, thereby influencing a multitude of cellular processes, from energy metabolism and ATP production to the generation of reactive oxygen species (ROS) and the initiation of apoptosis.[3][11]

Mitochondrial Ca²⁺ uptake is primarily mediated by the mitochondrial calcium uniporter (MCU) , a channel in the inner mitochondrial membrane that drives Ca²⁺ into the matrix, powered by the strong electrochemical gradient across the membrane.[11] The efficiency of this uptake is highly dependent on the proximity of mitochondria to Ca²⁺ release sites on the ER. These interactions occur at specialized contact points known as mitochondria-associated membranes (MAMs) , where the ER and mitochondrial membranes are closely apposed.[11] This structural arrangement allows for the creation of localized high-Ca²⁺ microdomains that facilitate efficient Ca²⁺ transfer from the ER to the mitochondria.[11]

Dantrolene's Influence on Mitochondrial Calcium Dynamics

Dantrolene modulates mitochondrial Ca²⁺ homeostasis through both indirect and potentially direct mechanisms.

Indirect Modulation via ER-Mitochondria Crosstalk

The most well-established mechanism is indirect. By inhibiting RyR channels on the ER, dantrolene curtails the release of Ca²⁺ into the cytosol.[7] This action significantly reduces the localized spikes in Ca²⁺ concentration at the MAM interface. Consequently, the driving force for Ca²⁺ entry into the mitochondria via the MCU is diminished, leading to lower mitochondrial Ca²⁺ uptake.[3][7] In conditions of cellular stress where excessive ER Ca²⁺ release occurs, this inhibitory effect of dantrolene can prevent mitochondrial Ca²⁺ overload, a key event that can trigger mitochondrial swelling, membrane potential collapse, and the initiation of apoptotic cell death.[3][7]

Direct Modulation via Mitochondrial Ryanodine Receptors (mRyR)

A more debated but intriguing possibility is the direct action of dantrolene on ryanodine receptors located within the mitochondria themselves, termed mRyRs. Some studies have provided evidence for the existence of RyR1 in the inner mitochondrial membrane of heart and neuronal cells.[11][12] These mRyRs are proposed to contribute to rapid mitochondrial Ca²⁺ accumulation.[11] Studies have shown that dantrolene can inhibit mitochondrial Ca²⁺ uptake in isolated mitochondria, suggesting a direct effect on these putative mRyR channels.[11][12] This remains an area of active research, as the molecular identity and physiological role of mRyRs are not yet fully elucidated.

Quantitative Data on Dantrolene's Effects

The following tables summarize quantitative findings from key studies investigating the impact of dantrolene on mitochondrial and cytosolic calcium concentrations.

| Parameter | Cell/Tissue Type | Condition | Control Value | Dantrolene-Treated Value | % Change | Reference |

| Peak [Ca²⁺]m | Permeabilized Neurons | IP₃ Stimulation | 700 ± 59.6 nM | Significantly Inhibited (value not specified) | - | [11] |

| Basal [Ca²⁺]m | Permeabilized Neurons | IP₃ Stimulation | 110 ± 0.6 nM | Not specified, but inhibited subsequent rise | - | [11] |

| Mitochondrial Ca²⁺ Uptake | Isolated Heart Mitochondria | External Ca²⁺ addition | 100% (Maximal Uptake) | ~45% | -55% | [12] |

| Cytosolic [Ca²⁺]c | Cultured Myotubes | Electrical Stimulation | 100% (Normalized Amplitude) | ~82% | -18% | [13] |

Table 1: Effect of Dantrolene on Mitochondrial and Cytosolic Calcium Levels.

| Parameter | RyR Isoform | Condition | Effect of Dantrolene (10 µM) | Reference |

| [³H]ryanodine Binding Kd | Pig Skeletal Muscle RyR1 | Malignant Hyperthermia Mutation | Reversed the 3-fold decrease in Kd caused by mutation | [10] |

| Channel Activity | Cardiac RyR2 | Native SR vesicles / HEK-293 cells | Unaffected | [10] |

| Channel Activity | RyR3 | HEK-293 cells | Significantly inhibited | [10] |

Table 2: Isoform-Specific Effects of Dantrolene on Ryanodine Receptor Activity.

Detailed Experimental Protocols

The methodologies employed to investigate dantrolene's effects are crucial for interpreting the data. Below are detailed protocols for key experimental approaches.

Measurement of Mitochondrial Ca²⁺ Concentration ([Ca²⁺]m) in Permeabilized Cells

This protocol allows for the direct measurement of Ca²⁺ uptake into mitochondria while bypassing the plasma membrane.

-

Cell Culture and Preparation: Primary striatal neurons or other relevant cell types are cultured on glass coverslips.

-

Cell Permeabilization: The cells are "skinned" by brief exposure to a low concentration of a mild detergent like saponin or digitonin. This permeabilizes the plasma membrane while leaving intracellular organelle membranes, such as the mitochondrial and ER membranes, intact.

-

Fluorescent Dye Loading: The permeabilized cells are incubated with a fluorescent Ca²⁺ indicator that localizes to the mitochondria. Common choices include:

-

Fura-2 AM or Rhod-2 AM: These acetoxymethyl (AM) ester forms of the dyes are loaded into intact cells before permeabilization, allowing them to be trapped within intracellular compartments.[11]

-

-

Experimental Buffer: The coverslip is placed in a perfusion chamber on a fluorescence microscope stage and bathed in a buffer mimicking the intracellular environment (e.g., containing ATP, glutamate, and malate to support mitochondrial function).

-

Stimulation and Measurement:

-

A baseline fluorescence signal is recorded.

-

The cells are stimulated to induce ER Ca²⁺ release, for example, by adding Inositol 1,4,5-trisphosphate (IP₃).[11]

-

The change in fluorescence intensity, corresponding to the change in [Ca²⁺]m, is recorded over time using a fluorescence microscope equipped with a sensitive camera or photometer.

-

-

Dantrolene Treatment: To test the effect of dantrolene, cells are pre-incubated with the drug (e.g., 10-min pretreatment) before stimulation with IP₃. The resulting [Ca²⁺]m transient is compared to that of untreated control cells.[11]

-

Calibration: At the end of each experiment, the fluorescence signal is calibrated by adding ionomycin in Ca²⁺-free and then Ca²⁺-saturating solutions to determine the minimum (Fmin) and maximum (Fmax) fluorescence, allowing for the conversion of fluorescence ratios to absolute Ca²⁺ concentrations.

[³H]Ryanodine Binding Assay

This biochemical assay is used to assess the functional state of the RyR channel and how it is modulated by dantrolene.

-

Membrane Preparation: Sarcoplasmic reticulum (SR) vesicles are isolated from tissue homogenates (e.g., skeletal or cardiac muscle) through differential centrifugation.

-

Binding Reaction: The SR vesicles are incubated in a buffered solution containing:

-

[³H]ryanodine: A radiolabeled form of ryanodine that binds with high affinity to the open state of the RyR channel.

-

Varying concentrations of Ca²⁺ to determine the Ca²⁺-dependence of channel activation.

-

Other modulators like ATP or caffeine, which are known to affect RyR activity.

-

-

Dantrolene Treatment: Parallel experiments are conducted where the SR vesicles are pre-incubated with dantrolene before the addition of [³H]ryanodine.[14]

-

Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane vesicles but allow unbound [³H]ryanodine to pass through. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound [³H]ryanodine is plotted against the free Ca²⁺ concentration to generate binding curves. The effect of dantrolene is determined by observing shifts in these curves, which can indicate changes in the channel's affinity for Ca²⁺ or its overall open probability.[10]

Visualizations of Pathways and Workflows

Signaling Pathway

Caption: Dantrolene's indirect pathway of modulating mitochondrial calcium.

Experimental Workflow

Caption: Workflow for measuring mitochondrial Ca²⁺ in permeabilized cells.

Conclusion and Future Directions

Dantrolene's impact on mitochondrial calcium homeostasis is a critical aspect of its broader cytoprotective effects. The primary, well-documented mechanism involves the inhibition of RyR1 and RyR3 on the endoplasmic reticulum, which indirectly reduces mitochondrial calcium uptake by decreasing Ca²⁺ availability at ER-mitochondria contact sites. This prevents the mitochondrial calcium overload that is often a trigger for cellular dysfunction and death in pathological states.[3][7] The potential for a direct inhibitory effect on mitochondrial ryanodine receptors presents an exciting, albeit less established, avenue of action that warrants further investigation.

For drug development professionals and researchers, understanding these mechanisms is paramount. The ability of dantrolene to temper mitochondrial calcium signaling highlights its therapeutic potential in a variety of disorders linked to calcium dysregulation, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[6][8][15] Future research should focus on developing more soluble and isoform-specific RyR modulators and further clarifying the existence and role of mRyRs. Such efforts will pave the way for novel therapeutic strategies that target the intricate and vital process of mitochondrial calcium homeostasis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dantrolene alleviates mitochondrial dysfunction and neuroinflammation in traumatic brain injury by modulating the NF-ĸβ/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enhanced Excitation-Coupled Calcium Entry in Myotubes Expressing Malignant Hyperthermia Mutation R163C Is Attenuated by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Modulating ryanodine receptors with dantrolene attenuates neuronopathic phenotype in Gaucher disease mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Dantrolene Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a postsynaptic muscle relaxant that exerts its effect by reducing excitation-contraction coupling in muscle cells.[1] It is a hydantoin derivative, structurally distinct from other neuromuscular blocking agents, and is primarily indicated for the treatment of malignant hyperthermia, a rare and life-threatening condition triggered by certain anesthetics.[1][2][3] Additionally, it finds application in managing neuroleptic malignant syndrome and muscle spasticity arising from conditions such as stroke, multiple sclerosis, cerebral palsy, and spinal cord injury.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of dantrolene sodium, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of dantrolene sodium has been characterized by its slow but consistent absorption, significant protein binding, and hepatic metabolism.

Absorption

Oral administration of dantrolene sodium results in incomplete and slow but consistent absorption from the gastrointestinal tract, leading to dose-related plasma concentrations.[5][6] The bioavailability of oral dantrolene is approximately 70%.[2][5][7] Following oral administration, peak blood concentrations are typically achieved within 3 to 6 hours.[2]

Distribution

Dantrolene is highly lipophilic and demonstrates significant binding to plasma proteins, particularly albumin.[2][8] The volume of distribution at steady state (Vss) has been reported to be between 0.79 to 1.35 L/kg.[9] In pregnant individuals, dantrolene has been shown to cross the placenta, with maternal and fetal blood levels being roughly equal at the time of delivery.[6]

Metabolism

Dantrolene is extensively metabolized in the liver, primarily through the hepatic microsomal enzyme system, which includes cytochrome P450 (CYP450) enzymes.[3][5][10] The two primary metabolic pathways are:

-

Oxidation: Hydroxylation of the hydantoin ring to form 5-hydroxydantrolene. This is an active metabolite with approximately half the muscle relaxant potency of the parent drug.[2]

-

Reduction: Reduction of the nitro group to form an amino metabolite, which can then be acetylated.[5][10] The amino metabolite has been noted to inhibit the hepatic mixed-function oxidase system, an effect that is blocked by its acetylation.[5][10]

Intermediates in the nitroreductase pathway can also form glucuronide and mercapturic acid conjugates.[5][10]

Excretion

The metabolites of dantrolene, along with the unchanged drug, are excreted in the urine.[3][5] Up to 20% of an administered dose is excreted in the urine as the 5-hydroxydantrolene metabolite.[2] Dantrolene and its metabolites are also excreted in the bile.[11]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of dantrolene sodium in adults.

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 70% | [2][5][7] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 6 hours | [2] |

| Elimination Half-Life (t½) | 6 - 9 hours | [2] |

| Half-Life of 5-hydroxydantrolene | 15.5 hours | [2] |

| Protein Binding | High (primarily to albumin) | [2][8] |

| Volume of Distribution (Vd) | 0.51 L/kg | [7] |

| Therapeutic Plasma Concentration | 2.8 - 4.2 mcg/mL | [2] |

Signaling Pathway and Mechanism of Action

Dantrolene's therapeutic effect is mediated through its direct action on skeletal muscle cells. It inhibits the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, a critical step in muscle contraction.[1] This is achieved by antagonizing the ryanodine receptor type 1 (RyR1), the major calcium release channel on the sarcoplasmic reticulum membrane.[2] By blocking this channel, dantrolene effectively decouples electrical excitation from muscle contraction, leading to muscle relaxation without causing complete paralysis.[2]

Metabolism of Dantrolene Sodium

The metabolic transformation of dantrolene occurs primarily in the liver and involves several key reactions.

References

- 1. Dantrolene - Wikipedia [en.wikipedia.org]

- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 3. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dantrolene sodium: a review of its pharmacological properties and therapeutic efficacy in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Pharmacokinetic Evaluation of Oral Dantrolene in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dantrolene sodium: urinary metabolites and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Isoform Selectivity of Dantrolene Sodium Salt for Ryanodine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dantrolene sodium salt is a cornerstone therapeutic agent for malignant hyperthermia, a condition linked to the dysregulation of the skeletal muscle ryanodine receptor, RyR1.[1][2] Its clinical efficacy is largely attributed to its selective inhibition of specific ryanodine receptor (RyR) isoforms. This technical guide provides a comprehensive overview of the molecular basis for dantrolene's selectivity for RyR1 and RyR3 over the cardiac isoform, RyR2. We present quantitative data from binding and functional assays, detail the experimental protocols used to determine this selectivity, and provide visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Quantitative Analysis of Dantrolene's Isoform Selectivity

The pharmacological action of dantrolene is defined by its differential affinity for the three mammalian RyR isoforms. While all three isoforms share a high degree of sequence homology, including a nearly identical dantrolene-binding sequence, functional studies reveal a clear pattern of selectivity.[1][2][3] Dantrolene effectively inhibits RyR1 and RyR3, while RyR2, the predominant cardiac isoform, is largely unresponsive under normal physiological conditions.[1][3][4][5] This selectivity is crucial, as it allows dantrolene to act on skeletal muscle without significant adverse cardiac effects.[6]

The following tables summarize the key quantitative data from in-vitro studies that form the basis of our understanding of dantrolene's selectivity.

Table 1: Comparative Binding Affinity of Dantrolene for RyR Isoforms

| Isoform | Preparation | Assay Method | Key Finding | Reference |

| RyR1 | Sarcoplasmic Reticulum (SR) from pig skeletal muscle | [³H]Ryanodine Binding | Dantrolene inhibits binding with a Kᵢ of ~150 nM . | [7] |

| RyR2 | Sarcoplasmic Reticulum (SR) from cardiac muscle | [³H]Ryanodine Binding | Unaffected by dantrolene . | [4][5][7] |

| RyR3 | Lysates from HEK-293 cells expressing RyR3 | [³H]Ryanodine Binding | Significantly inhibited by dantrolene, similar to RyR1. | [4][5] |

Table 2: Functional Inhibition of RyR Isoforms by Dantrolene

| Isoform | Experimental System | Measurement | Key Finding | Reference |

| RyR1 | Native SR vesicles | ⁴⁵Ca²⁺ Release | Increased half-time for Ca²⁺ release by ~3.5-fold. | [7] |

| RyR2 | Heterologous expression in HEK-293 cells | [³H]Ryanodine Binding | Unaffected by dantrolene . | [4][5] |

| RyR3 | Heterologous expression in HEK-293 cells | [³H]Ryanodine Binding | Inhibition extent was similar to that of RyR1 . | [4][5] |

Key Experimental Protocols

The quantitative data presented above are derived from specific and reproducible experimental methodologies. Understanding these protocols is essential for interpreting the results and for designing further investigations into RyR modulators.

[³H]Ryanodine Competitive Binding Assay

This assay assesses the ability of a compound (dantrolene) to compete with the high-affinity radioligand, [³H]ryanodine, for its binding site on the RyR channel. Since ryanodine preferentially binds to the open state of the channel, this assay provides a measure of channel activity.[8]

Methodology:

-

Preparation of Membranes: Sarcoplasmic reticulum (SR) vesicles are prepared from tissue sources rich in the desired isoform (e.g., skeletal muscle for RyR1, cardiac muscle for RyR2).[7] Alternatively, membranes are prepared from HEK-293 cells heterologously expressing a specific recombinant RyR isoform.[4][5]

-

Incubation: Membranes are incubated in a buffered solution containing a fixed concentration of [³H]ryanodine and varying concentrations of dantrolene. The buffer composition is critical and often includes modulators like Ca²⁺, ATP, and calmodulin, as dantrolene's inhibition of RyR1 is dependent on their presence.[4][5]

-

Equilibration & Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while unbound ligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is subtracted, and the data are plotted as the percentage of specific [³H]ryanodine binding versus dantrolene concentration. A competitive binding curve is fitted to the data to calculate the inhibitor constant (Kᵢ). For dantrolene, an inhibitory effect is observed as a decrease in [³H]ryanodine binding.[7]

Calcium Release Assay from SR Vesicles

This functional assay directly measures the movement of calcium ions across the SR membrane, providing a direct assessment of RyR channel inhibition.

Methodology:

-

Vesicle Preparation: SR vesicles are isolated as described above.

-

Calcium Loading: Vesicles are actively loaded with ⁴⁵Ca²⁺ in the presence of ATP.

-

Pre-incubation: The ⁴⁵Ca²⁺-loaded vesicles are pre-incubated with various concentrations of dantrolene.

-

Initiation of Release: Calcium release is initiated by adding a RyR agonist (e.g., caffeine, Ca²⁺).

-

Measurement: At specific time points, aliquots of the reaction mixture are filtered. The amount of ⁴⁵Ca²⁺ remaining in the vesicles (retained on the filter) is quantified.

-

Data Analysis: The rate and extent of calcium release in the presence of dantrolene are compared to control conditions. An increase in the half-time of Ca²⁺ release indicates inhibition of the RyR channel.[7]

Visualizing Pathways and Workflows

Dantrolene's Mechanism in Skeletal Muscle Excitation-Contraction Coupling

Dantrolene exerts its therapeutic effect by directly binding to the RyR1 channel, thereby inhibiting the release of calcium from the sarcoplasmic reticulum, which is a critical step in muscle contraction.[7][9]

Caption: Dantrolene inhibits RyR1 to uncouple excitation from muscle contraction.

Logical Workflow for Determining RyR Isoform Selectivity

A multi-faceted approach combining biochemical and cell-based functional assays is required to definitively establish the selectivity profile of an RyR modulator like dantrolene.

Caption: Workflow for characterizing the isoform selectivity of RyR modulators.

Conclusion

The evidence strongly indicates that dantrolene sodium salt is a selective inhibitor of RyR1 and RyR3, with negligible effects on RyR2 at clinically relevant concentrations.[3][10] This selectivity is underpinned by subtle structural or conformational differences between the isoforms that, despite a conserved binding site, govern the accessibility and inhibitory action of the drug. While the precise molecular reason for RyR2's insensitivity is still under investigation, it is this selectivity that defines dantrolene's therapeutic window, making it an effective treatment for skeletal muscle disorders without compromising cardiac function. For drug development professionals, these findings highlight the feasibility and importance of designing isoform-selective RyR modulators to achieve targeted therapeutic outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. [PDF] Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Dantrolene Sodium Salt in Primary Neuronal Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Dantrolene sodium salt in primary neuronal culture experiments. Dantrolene is a postsynaptic muscle relaxant that acts as a ryanodine receptor (RyR) antagonist, inhibiting the release of calcium (Ca2+) from intracellular stores within the endoplasmic reticulum (ER).[1] This mechanism makes it a valuable tool for investigating the role of intracellular calcium dysregulation in neuronal function and pathology.

Mechanism of Action

Dantrolene exerts its effects by directly binding to and inhibiting ryanodine receptors, primarily RyR1 and RyR3 isoforms, which are present in neurons.[2] By blocking these channels, Dantrolene prevents the release of Ca2+ from the ER into the cytoplasm. This action is particularly relevant in conditions of neuronal stress, such as excitotoxicity, ischemia, and neurodegenerative diseases, where excessive intracellular Ca2+ levels contribute to neuronal damage and death.[3] The selectivity of Dantrolene for RyR1 and RyR3 over the cardiac isoform RyR2 minimizes its direct effects on cardiac muscle.[3]

Signaling Pathway of Dantrolene Action

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]

- 3. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intranasal Administration of Dantrolene Sodium Salt in Alzheimer's Disease Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2] Dysregulation of intracellular calcium (Ca2+) homeostasis, particularly abnormal Ca2+ release from the endoplasmic reticulum (ER) via ryanodine receptors (RyRs), has been identified as a significant contributor to the pathogenesis of AD.[1][3][4] Dantrolene sodium salt, an FDA-approved muscle relaxant, functions as a ryanodine receptor antagonist, mitigating this aberrant Ca2+ release.[1][4][5] Recent preclinical studies have explored the therapeutic potential of dantrolene in various AD mouse models, with intranasal administration emerging as a promising delivery route to enhance brain bioavailability and therapeutic efficacy while minimizing systemic side effects.[6][7][8][9]

These application notes provide a comprehensive overview of the use of intranasal dantrolene in AD mouse models, including detailed experimental protocols, a summary of key quantitative findings, and visualizations of the proposed mechanism of action and experimental workflows.

Mechanism of Action of Dantrolene in Alzheimer's Disease

Dantrolene's primary mechanism of action in the context of Alzheimer's disease is the inhibition of ryanodine receptors, which are intracellular calcium release channels located on the membrane of the endoplasmic reticulum.[1][4] In AD, there is evidence of RyR overactivation, leading to excessive Ca2+ release into the cytosol.[1][10] This calcium dysregulation is implicated in a cascade of neurotoxic events, including synaptic dysfunction, promotion of Aβ and tau pathologies, and eventual neuronal death.[10] By antagonizing RyRs, dantrolene helps to restore normal intracellular Ca2+ homeostasis.[1][4][10] Additionally, some studies suggest that dantrolene may have pleiotropic effects, including the inhibition of NMDA glutamate receptors and modulation of ER-mitochondria communication, further contributing to its neuroprotective properties.[1][5][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the intranasal administration of dantrolene in various Alzheimer's disease mouse models.

Table 1: Pharmacokinetic Profile of Intranasal Dantrolene

| Mouse Model | Administration Route | Dose | Peak Brain Concentration (ng/g) | Time to Peak (min) | Brain vs. Plasma Concentration | Reference |

| C57BL/6J (Wild Type) | Intranasal | 5 mg/kg | ~150 | 30 | Higher brain concentration and duration compared to oral | [8][9] |

| C57BL/6J (Wild Type) | Oral | 5 mg/kg | ~50 | 60 | Lower brain concentration and duration | [8] |

| 5XFAD | Intranasal | 5 mg/kg | Not specified | Not specified | Higher brain and lower plasma concentrations than subcutaneous | [12] |

| 5XFAD | Subcutaneous | 5 mg/kg | Not specified | Not specified | Lower brain and higher plasma concentrations than intranasal | [12] |

Table 2: Efficacy of Intranasal Dantrolene on Cognitive Function

| Mouse Model | Treatment Group | Treatment Duration | Behavioral Test | Outcome | Reference |

| 5XFAD | Early Treatment (2-12 months) | 10 months | Fear Conditioning, Morris Water Maze | Significantly improved hippocampal-dependent and -independent memory | [12] |

| 5XFAD | Late Treatment (6-12 months) | 6 months | Fear Conditioning, Morris Water Maze | Significantly improved cognition | [7][12] |

| 3xTg-AD | Not specified | Not specified | Not specified | Abolished memory and learning loss | [1] |

Table 3: Effects of Intranasal Dantrolene on Neuropathology and Safety

| Mouse Model | Treatment Duration | Neuropathological Marker | Outcome | Safety Assessment | Outcome | Reference |

| 5XFAD | 10 months | Amyloid Burden, Synaptic Proteins | No significant change | Olfaction, Motor Function, Liver Function, Mortality | No significant adverse effects | [12] |

| 5XFAD | 10 months | Nasal Mucosa Morphology | No significant changes | Histological Examination | No significant inflammatory changes | [6] |

| 3xTg-AD | 11 months (from 2-13 months) | Intraneuronal Amyloid Burden, Extraneuronal Plaque | Significantly decreased | Not specified | Not specified | [1] |

| PS19 (Tauopathy) | 3 months | Not specified | No significant changes in cognition, olfaction, or motor function | Systemic Side Effects | No serious systemic side effects | [13] |

Experimental Protocols

Protocol 1: Preparation and Intranasal Administration of Dantrolene Sodium Salt

Materials:

-

Dantrolene sodium salt (Sigma-Aldrich)

-

Mannitol

-

Polysorbate 80

-

Povidone K12

-

Sterile water

-

pH meter

-

Micropipette and tips

-

Alzheimer's disease mouse model (e.g., 5XFAD, 3xTg-AD)[14][15]

-

Control (wild-type) mice

Procedure:

-

Formulation Preparation:

-

Prepare the vehicle by dissolving 125 mg of mannitol, 25 mg of polysorbate 80, and 4 mg of povidone K12 in 5 ml of sterile water.[6]

-

Dissolve dantrolene sodium salt in the vehicle to a final concentration of 5 mg/ml.[6]

-

Adjust the pH of the solution to 10.3 using a pH meter and appropriate adjusting solutions (e.g., NaOH).[6]

-

-

Animal Handling and Acclimation:

-

Intranasal Administration:

-

Gently restrain the mouse in an upright position by the scruff of the neck.[6][16]

-

Tilt the mouse's head back slightly to prevent the solution from leaking out of the nostrils.[6]

-

Using a micropipette, deliver a total volume corresponding to a 5 mg/kg dose.[6]

-

Administer the total dose in small drops of approximately 2.5 µl per nostril, alternating between nostrils.[6]

-

Coincide the delivery of each drop with the mouse's inspiration.

-

Pause for approximately 10 seconds between each drop while maintaining the head-tilted position.[6]

-

Administer the treatment 3 times per week for the duration of the study (e.g., from 2 to 12 months of age).[6]

-

Protocol 2: Assessment of Cognitive Function using the Morris Water Maze

Materials:

-

Circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic paint.

-

Escape platform submerged just below the water surface.

-

Visual cues placed around the pool.

-

Video tracking system and software.

-

AD and wild-type mice treated with dantrolene or vehicle.

Procedure:

-

Acquisition Phase (4-5 days):

-

Place the mouse into the pool facing the wall at one of four starting positions.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

-

If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Conduct 4 trials per day for each mouse.

-

Record the latency to find the platform and the path length using the video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool at a novel start position.

-

Allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

-

Protocol 3: Histopathological Analysis of Amyloid-beta Plaques

Materials:

-

Mouse brain tissue (fixed and sectioned).[17]

-

Primary antibody against Aβ (e.g., 6E10).

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex (ABC) kit.

-

3,3'-Diaminobenzidine (DAB) substrate.

-

Microscope with imaging software.

Procedure:

-

Immunohistochemistry:

-

Deparaffinize and rehydrate brain sections.

-

Perform antigen retrieval (e.g., using formic acid or heat-induced epitope retrieval).

-

Block endogenous peroxidase activity.

-

Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

-

Incubate sections with the primary anti-Aβ antibody overnight at 4°C.

-

Wash sections and incubate with the biotinylated secondary antibody.

-

Wash sections and incubate with the ABC reagent.

-

Develop the signal using the DAB substrate.

-

Counterstain with a suitable nuclear stain (e.g., hematoxylin).

-

Dehydrate and mount the sections.

-

-

Quantification:

Conclusion

The intranasal administration of dantrolene sodium salt represents a viable and promising therapeutic strategy for Alzheimer's disease. The available data from preclinical studies in mouse models demonstrate that this approach effectively delivers dantrolene to the brain, leading to improvements in cognitive function and, in some models, a reduction in AD-related pathology.[1][12] The favorable safety profile, particularly the lack of significant local or systemic side effects with chronic use, further supports its potential for clinical translation.[6][12] The protocols and data presented here provide a foundation for researchers to further investigate and optimize the use of intranasal dantrolene as a disease-modifying therapy for Alzheimer's disease.

References

- 1. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Dantrolene, a treatment for Alzheimer disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. europeanreview.org [europeanreview.org]

- 7. alzheimersweekly.com [alzheimersweekly.com]

- 8. neurosciencenews.com [neurosciencenews.com]

- 9. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]

- 10. Dantrolene, A Treatment for Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Intranasal Dantrolene as a Disease-Modifying Drug in Alzheimer 5XFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Intranasal Dantrolene Nanoparticles on Brain Concentration and Behavior in PS19 Tau Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Delivery of Dantrolene Sodium Salt for Traumatic Brain Injury Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Secondary injury following TBI is a major therapeutic target for mitigating long-term neurological damage. The massive release of glutamate, an excitatory neurotransmitter, leads to excessive Ca²⁺ influx into neurons, triggering a cascade of deleterious events including mitochondrial dysfunction, activation of apoptotic pathways, and neuroinflammation.[1] Dantrolene, a skeletal muscle relaxant, exerts its neuroprotective effects by binding to RyR1 and RyR3 isoforms, which are present in the brain, thereby reducing Ca²⁺-induced Ca²⁺ release from intracellular stores.[1][2] This mechanism helps to restore Ca²⁺ homeostasis and attenuate the downstream pathological consequences of TBI.[3] Preclinical studies have demonstrated the potential of Dantrolene in various models of neurological injury, including TBI, by reducing neuronal death, neuroinflammation, and improving functional outcomes.[1][3]

Data Presentation

The following table summarizes quantitative data from a key study investigating the in vivo efficacy of Dantrolene sodium salt in a rat model of TBI.

| Animal Model | TBI Induction Method | Dantrolene Sodium Salt Dosage and Administration Route | Timing of Administration | Key Efficacy Outcomes | Reference |